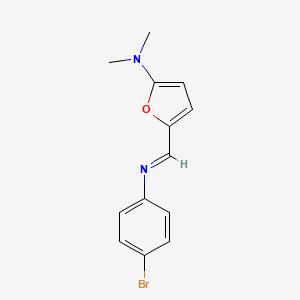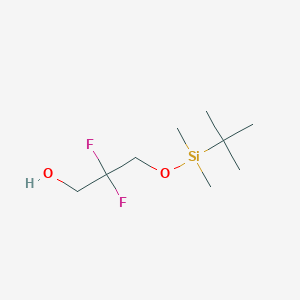
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol is a compound of interest in organic chemistry due to its unique structural features and reactivity. This compound contains a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used to protect hydroxyl groups during chemical reactions. The presence of two fluorine atoms adds to its chemical stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol typically involves the protection of a hydroxyl group followed by the introduction of fluorine atoms. One common method starts with 1,3-propanediol, which is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form the TBS-protected intermediate. This intermediate is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBS group can be removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Substitution: Acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) are effective for deprotection.
Major Products Formed
Oxidation: Formation of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropanal or 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropanone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of 2,2-difluoropropan-1-ol after deprotection.
Applications De Recherche Scientifique
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol involves its reactivity due to the presence of the TBS protecting group and the difluoro moiety. The TBS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites. The difluoro group enhances the compound’s stability and reactivity, making it a useful intermediate in various synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)propan-1-ol: Lacks the difluoro groups, making it less reactive in certain contexts.
2,2-Difluoropropan-1-ol: Does not have the TBS protecting group, leading to different reactivity and stability.
3-((tert-Butyldimethylsilyl)oxy)-2-fluoropropan-1-ol: Contains only one fluorine atom, resulting in different chemical properties.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol is unique due to the combination of the TBS protecting group and the difluoro moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H20F2O2Si |
|---|---|
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C9H20F2O2Si/c1-8(2,3)14(4,5)13-7-9(10,11)6-12/h12H,6-7H2,1-5H3 |
Clé InChI |
UUUIKBCVTNOIGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


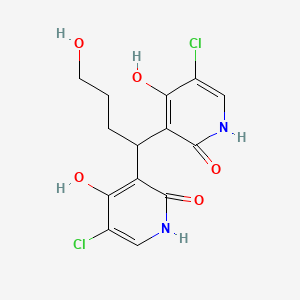
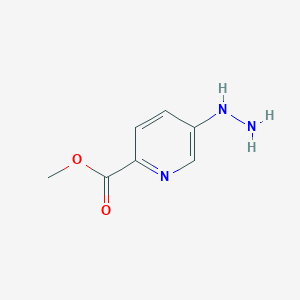
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

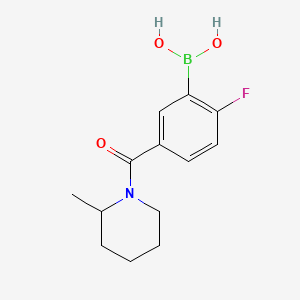
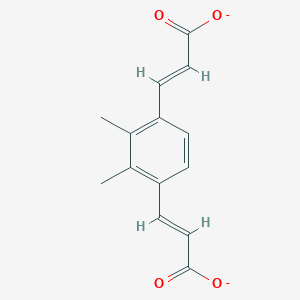
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)

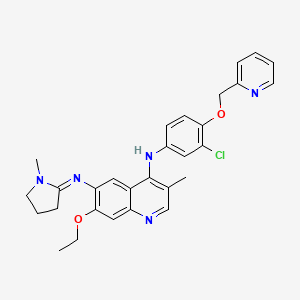
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate](/img/structure/B12853116.png)
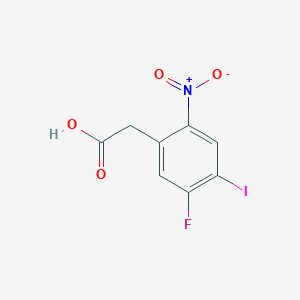
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
